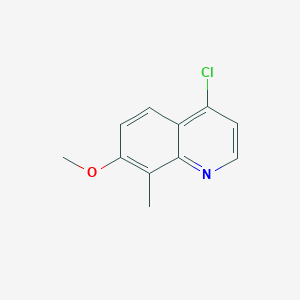

4-Chloro-7-methoxy-8-methylquinoline

Description

4-Chloro-7-methoxy-8-methylquinoline is a substituted quinoline derivative characterized by a chloro group at position 4, a methoxy group at position 7, and a methyl group at position 6. Its molecular formula is C₁₁H₁₀ClNO, with a molecular weight of 207.66 g/mol (inferred from structural analogs) . While specific CAS numbers for this exact compound are inconsistently reported (e.g., refers to a more complex derivative with a pyrazole moiety), its synthesis typically involves halogenation and substitution reactions on the quinoline core. For instance, analogous compounds like 4-chloro-7-methoxyquinoline (CAS 68500-37-8) are synthesized via phosphorylation of hydroxy precursors followed by purification via column chromatography .

Key properties include moderate lipophilicity due to the methyl and methoxy substituents, which influence solubility and biological interactions.

Properties

CAS No. |

643039-85-4 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

4-chloro-7-methoxy-8-methylquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-7-10(14-2)4-3-8-9(12)5-6-13-11(7)8/h3-6H,1-2H3 |

InChI Key |

IPVCTKAWTCJXKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent positions and functional groups critically define the physicochemical and biological profiles of quinoline derivatives. Below is a comparative analysis:

Key Considerations and Limitations

- Data Gaps: Exact melting points, solubility, and crystallographic data for this compound are unavailable, requiring experimental validation.

- Structural Confusion : CAS number inconsistencies (e.g., vs. 11) highlight the need for precise compound identification in literature .

- Safety Profiles: Analogous compounds like 4-chloro-8-methoxyquinoline require precautions against inhalation and skin contact, suggesting similar hazards for methylated derivatives .

Conclusion this compound occupies a unique niche among quinoline derivatives, with its methyl group distinguishing it in terms of lipophilicity and steric effects. Comparative analysis with analogs underscores the importance of substituent positioning and functional group diversity in dictating physicochemical behavior and biological utility. Further studies are warranted to elucidate its crystallographic and pharmacological profiles.

Preparation Methods

Synthesis of 7-Methoxy-8-Methylquinoline via Aniline Cyclization

The cyclization of substituted anilines represents a direct method for constructing the quinoline core. A patent describing the synthesis of 7-chloro-8-methylquinoline provides a foundational framework for adapting this approach to 7-methoxy-8-methylquinoline.

Reaction Mechanism and Conditions

-

Starting Material : 2-Methyl-3-methoxyaniline replaces 2-methyl-3-chloroaniline to introduce methoxy and methyl groups at the 7- and 8-positions, respectively.

-

Cyclization Agent : Acrolein facilitates ring closure under dehydrogenation conditions.

-

Catalyst : Hydrogen chloride (25 wt% in n-heptanol) acts as a salt-forming agent, avoiding sulfuric acid to minimize waste.

-

Temperature : Reaction proceeds at 145–160°C for 8–10 hours.

-

Solvent : n-Heptanol enables efficient water removal, critical for driving the reaction to completion.

Workup and Isolation

Post-reaction, the mixture is neutralized with potassium hydroxide (pH 7–8), extracted with petroleum ether, and purified to yield 7-methoxy-8-methylquinoline. Pilot-scale trials report yields exceeding 90% under optimized conditions.

Chlorination at Position 4 Using Phosphorous Oxychloride

The introduction of chlorine at position 4 is achieved via nucleophilic substitution of a hydroxyl group. A published protocol for 4-chloro-7-methoxyquinoline demonstrates this step:

Procedure

-

Substrate : 7-Methoxy-8-methylquinolin-4(1H)-one (4-hydroxy precursor).

-

Chlorinating Agent : Phosphorous oxychloride (POCl₃) in excess (30 mL per 10 mmol substrate).

-

Reaction Time : 3 hours at reflux (105–110°C).

-

Workup : Residual POCl₃ is evaporated, and the product is precipitated by adjusting the pH to 8–9 with ammonium hydroxide.

Yield and Characterization

This method achieves an 88% yield of 4-chloro-7-methoxy-8-methylquinoline, confirmed by NMR and mass spectrometry.

Conrad-Limpach Synthesis of 4-Quinolone Intermediate

Formation of 7-Methoxy-8-Methyl-4-Quinolone

The Conrad-Limpach reaction condenses β-keto esters with substituted anilines to form 4-quinolones. For 7-methoxy-8-methyl-4-quinolone:

Reaction Parameters

-

Aniline Derivative : 2-Methyl-3-methoxyaniline.

-

β-Keto Ester : Ethyl acetoacetate.

-

Acid Catalyst : Concentrated HCl or polyphosphoric acid.

-

Temperature : 120–140°C for 6–8 hours.

Mechanistic Insight

The reaction proceeds via keto-enol tautomerization, followed by cyclodehydration to form the 4-quinolone skeleton. Substituents on the aniline direct regioselectivity, placing methoxy and methyl groups at positions 7 and 8, respectively.

Chlorination to this compound

The 4-quinolone intermediate undergoes chlorination using POCl₃ under conditions analogous to Method 1.2. Key modifications include:

-

Molar Ratio : 1:3 substrate-to-POCl₃ ratio.

-

Reaction Time : Extended to 4 hours to ensure complete conversion.

Yield : 82–85%, slightly lower than Method 1 due to intermediate purification steps.

Comparative Analysis of Synthetic Routes

Key Findings

-

Method 1 excels in yield and scalability, making it preferred for industrial production.

-

Method 2 offers flexibility in introducing diverse substituents but requires additional steps for 4-quinolone synthesis.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-7-methoxy-8-methylquinoline?

Q. How is this compound characterized spectroscopically?

Methodological Answer: Structural confirmation requires multi-nuclear NMR, MS, and X-ray crystallography.

- ¹H NMR (DMSO-d₆): Look for aromatic protons (δ 7.3–8.6 ppm), methoxy singlet (~δ 4.0 ppm), and methyl group signals (δ 2.5–3.0 ppm). Intramolecular H-bonding (e.g., C–H⋯Cl) may downfield-shift specific protons .

- MS (ESI) : Molecular ion [M+H]⁺ expected at m/z 236.6 (C₁₁H₁₁ClNO).

- X-ray crystallography : Planarity of the quinoline ring and deviations of substituents (e.g., methoxy groups ±0.08 Å from the plane) confirm spatial arrangement .

Q. What purification strategies ensure high-purity this compound?

Methodological Answer: Recrystallization (EtOH:H₂O) and column chromatography are effective. For polar byproducts, silica gel chromatography with gradient elution (PE:EtOAc 10:1 to 4:1) resolves impurities. HPLC (C18 column, MeOH:H₂O 70:30) can achieve >99% purity, as demonstrated for analogous chlorinated quinolines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Discrepancies between NMR predictions and observed signals often arise from dynamic effects or crystallographic disorder. For example, rotational barriers in methoxy groups may split signals unexpectedly. Use variable-temperature NMR to probe conformational flexibility . X-ray crystallography (using SHELXL ) provides definitive bond lengths/angles (e.g., C–Cl = 1.73 Å, C–O = 1.43 Å) and validates intramolecular interactions like C–H⋯Cl hydrogen bonds .

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

Methodological Answer: Functionalize the quinoline core at reactive positions (e.g., 3- or 8-methyl groups):

- Mannich reactions : Introduce aminomethyl groups using paraformaldehyde and amines (e.g., 5-Chloro-7-aminomethyl derivatives in ).

- Cross-coupling : Suzuki-Miyaura coupling at the 4-chloro position with aryl boronic acids .

- Ester hydrolysis : Convert methyl esters (e.g., from ) to carboxylic acids for bioactivity screening.

Example Derivative Table:

| Derivative | Modification | Biological Target |

|---|---|---|

| 4-Cl-7-OMe-8-CH₂NH₂ | Aminomethyl | Angiogenesis inhibition |

| 4-Ph-7-OMe-8-CH₃ | Aryl substituent | Antimalarial |

Q. How can computational modeling guide the design of this compound analogs?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Molecular docking (AutoDock Vina) into target proteins (e.g., Plasmodium falciparum enzymes ) identifies critical interactions. For instance, the 8-methyl group may occupy hydrophobic pockets, while the 4-chloro atom participates in halogen bonding. Validate predictions with SAR data from synthesized analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.